

A Comparative Analysis of Pigment Orange 36 and Diketopyrrolopyrrole (DPP) Orange Pigments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT ORANGE 36**

Cat. No.: **B078092**

[Get Quote](#)

In the realm of high-performance organic pigments, both **Pigment Orange 36** (PO 36), a benzimidazolone-based pigment, and Diketopyrrolopyrrole (DPP) orange pigments stand out for their exceptional durability and vibrant hues. This guide provides a detailed comparative analysis of these two pigment classes, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

Pigment Orange 36 is a benzimidazolone pigment, a class known for its excellent lightfastness, weather resistance, and thermal stability.^{[1][2]} Its robust molecular structure, characterized by a fused ring system, imparts significant resistance to degradation from UV radiation, heat, and chemical agents.^[1] DPP pigments, on the other hand, are based on the diketopyrrolopyrrole chromophore.^[3] This class of pigments is renowned for its brilliant, saturated shades, particularly in the red-orange to red-violet spectrum, and offers outstanding durability, making them a preferred choice for demanding applications such as automotive coatings.^[3]

Performance Characteristics: A Comparative Overview

Both PO 36 and DPP orange pigments are staples in applications where high performance is paramount, including automotive OEM and refinish coatings, industrial paints, high-end plastics, and specialized inks.[3][4] While both offer excellent fastness properties, there are nuances in their performance that dictate their suitability for specific applications.

DPP orange pigments, such as Pigment Orange 73, are often highlighted for their exceptional chroma or color saturation and superior weather fastness, making them ideal for premium automotive finishes where color brilliance and long-term durability are critical.[5] **Pigment Orange 36** is also highly regarded for its excellent light and weather fastness and is a cost-effective alternative to lead-based pigments like molybdate orange.[6]

Quantitative Performance Data

The following tables summarize the key performance indicators for **Pigment Orange 36** and a representative DPP orange pigment, Pigment Orange 73. It is important to note that the data presented is compiled from various technical sources and testing conditions may vary between manufacturers.

Table 1: General and Physical Properties

Property	Pigment Orange 36 (Benzimidazolone)	DPP Orange (Pigment Orange 73)
Chemical Class	Benzimidazolone	Diketopyrrolopyrrole (DPP)
C.I. Name	Pigment Orange 36	Pigment Orange 73
Hue	Reddish Orange	Medium Shade Orange
Opacity	Semi-transparent to Opaque	Opaque

Table 2: Fastness and Resistance Properties

Property	Pigment Orange 36	DPP Orange (PO 73)	Test Method (Typical)
Lightfastness (BWS)	7 - 8	8	ISO 12040
Weather Fastness (1-5 scale)	5 (Excellent)	5 (Excellent)	ASTM D4587
Heat Stability (Coatings)	180 - 240°C	200°C	Internal, application-specific
Heat Stability (Plastics - HDPE)	No deformation	300°C	Internal, application-specific
Acid Resistance (1-5 scale)	5 (Excellent)	5 (Excellent)	Internal, e.g., 5% HCl
Alkali Resistance (1-5 scale)	5 (Excellent)	5 (Excellent)	Internal, e.g., 5% NaOH
Solvent Resistance (1-5 scale)	4-5 (Very Good to Excellent)	4-5 (Very Good to Excellent)	Varies by solvent

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance tests.

Lightfastness Testing (Based on ISO 12040)

This method determines the resistance of a colorant to the action of a specified artificial light source.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Lightfastness Testing.

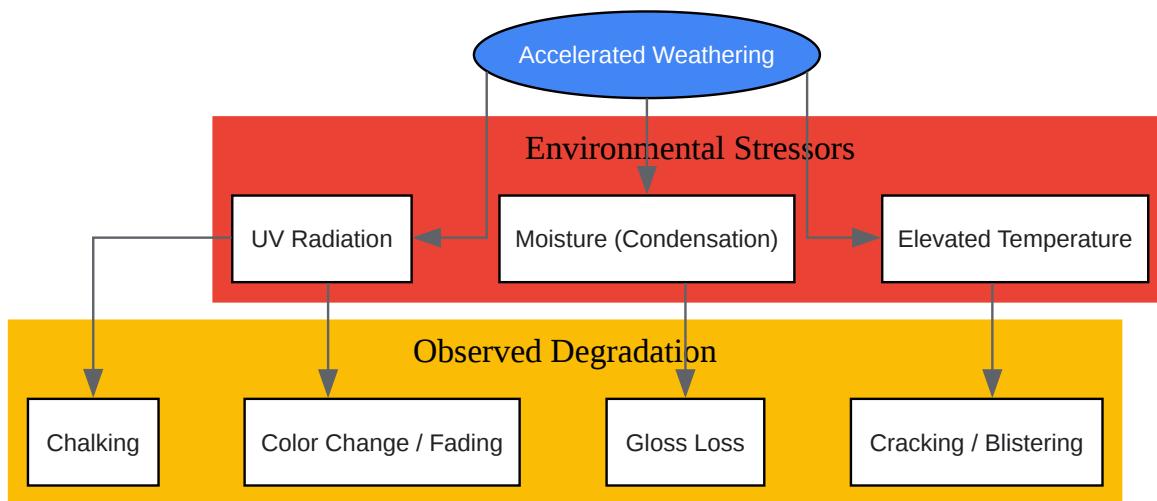
- Apparatus: Xenon arc lamp apparatus capable of exposing specimens to a light source filtered to simulate sunlight through window glass.
- Reference Standard: Blue Wool Scale (BWS), consisting of eight strips of blue wool fabric with known, differing lightfastness.
- Procedure: a. Prepare test specimens by dispersing the pigment in the desired medium (e.g., paint, plastic) and applying it to a suitable substrate. b. Partially mask the specimens with an opaque cover. c. Mount the specimens and the Blue Wool Scale in the xenon arc apparatus. d. Expose the specimens and the BWS to the light source under specified conditions of temperature and humidity. e. Periodically inspect the specimens for a change in color between the exposed and unexposed areas. f. The lightfastness is rated by comparing the degree of fading of the specimen to that of the Blue Wool Scale. The BWS number that shows a similar degree of fading corresponds to the lightfastness rating of the pigment (1 = very poor, 8 = excellent).

Heat Stability Testing in Plastics (General Protocol)

This test evaluates the ability of a pigment to resist color change at elevated processing temperatures typical for plastics.

Experimental Workflow:

[Click to download full resolution via product page](#)


Caption: Workflow for Heat Stability Testing in Plastics.

- Apparatus: Two-roll mill or extruder for compounding, and an injection molding machine. A spectrophotometer for color measurement.
- Procedure: a. The pigment is dispersed into the test polymer (e.g., High-Density Polyethylene - HDPE) at a specified concentration to create a masterbatch. b. The masterbatch is then let down with the natural polymer to the final desired pigment concentration. c. Test plaques are produced using an injection molding machine at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, etc.). d. The material is held at each temperature for a standardized dwell time (e.g., 5 minutes). e. After cooling, the color of each plaque is compared to a standard prepared at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.

Weather Resistance Testing (Based on ASTM D4587)

This practice provides a procedure for accelerated weathering of coatings using fluorescent UV lamps and condensation.

Logical Relationship of Weathering Factors:

[Click to download full resolution via product page](#)

Caption: Factors and Effects in Accelerated Weathering.

- Apparatus: A fluorescent UV and condensation apparatus.
- Procedure: a. Coat test panels with the pigmented formulation. b. Place the panels in the weathering apparatus. c. Expose the panels to alternating cycles of UV light and moisture (condensation) at controlled, elevated temperatures. A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. d. Periodically remove the panels and evaluate for changes in color, gloss, chalking, and other signs of degradation. The weather resistance is often reported on a numerical scale (e.g., 1-5) after a specified duration of exposure.[7][8]

Conclusion

Both **Pigment Orange 36** and DPP orange pigments offer outstanding performance for applications demanding high levels of durability. The choice between them often comes down to specific requirements for color saturation, cost-effectiveness, and the precise nature of the end-use application. DPP oranges typically provide a higher chroma and are a benchmark for brilliant, durable orange shades, particularly in the automotive sector.[5] **Pigment Orange 36**, a member of the robust benzimidazolone class, offers a fantastic balance of excellent fastness properties and is a reliable, high-performance option for a wide array of coatings, plastics, and

ink applications.^[4] For critical applications, it is always recommended that researchers and formulators conduct their own comparative testing using the specific resin and additive systems relevant to their final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 2. jacksonsart.com [jacksonsart.com]
- 3. nbino.com [nbino.com]
- 4. DuraPaint®3236 Pigment Orange 36 | Fineland Chem [finelandchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. zeyachem.net [zeyachem.net]
- 7. matestlabs.com [matestlabs.com]
- 8. micomlab.com [micomlab.com]
- To cite this document: BenchChem. [A Comparative Analysis of Pigment Orange 36 and Diketopyrrolopyrrole (DPP) Orange Pigments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078092#a-comparative-analysis-of-pigment-orange-36-and-diketopyrrolopyrrole-dpp-orange-pigments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com